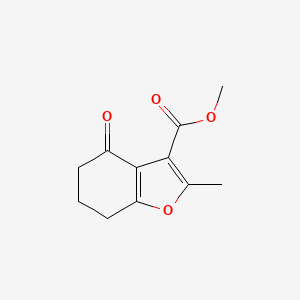

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Description

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (C₁₁H₁₂O₄) is a bicyclic organic compound featuring a benzofuran core fused to a partially saturated cyclohexenone ring. The structure includes a methyl ester at position 3 and a methyl substituent at position 2 (). Its fused ring system and functional groups influence its physical properties, such as solubility and melting point, and its reactivity in chemical transformations.

Properties

IUPAC Name |

methyl 2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6-9(11(13)14-2)10-7(12)4-3-5-8(10)15-6/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAFLKLCHPSXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CCCC2=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate diene or dienophile under acidic or basic conditions. The reaction conditions often include the use of catalysts like Lewis acids (e.g., aluminum chloride) or Bronsted acids (e.g., sulfuric acid) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has been identified as a valuable intermediate in the synthesis of various pharmaceutical agents. Notably, it has applications in developing compounds that exhibit biological activity against certain diseases.

Case Study: Synthesis of Pindolol

One of the notable applications is its role as an intermediate in synthesizing Pindolol, a beta-blocker used to treat hypertension and anxiety disorders. The compound serves as a precursor in the synthetic pathway leading to the formation of 4-hydroxyindole derivatives, which are crucial for the production of Pindolol .

Organic Synthesis

The compound's structure allows it to participate in various organic reactions, making it a useful building block in synthetic organic chemistry.

Reactions and Transformations

- Condensation Reactions : this compound can undergo condensation reactions with other carbonyl compounds to form more complex structures.

- Formation of Indole Derivatives : The compound can be transformed into indole derivatives through reactions with ammonia or other amines, expanding its utility in synthesizing biologically relevant molecules .

Phytochemistry

Recent studies have explored the phytochemical properties of related compounds derived from this compound. These compounds have shown potential antioxidant and anti-inflammatory activities.

Case Study: Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. This suggests potential applications in developing nutraceuticals or functional foods aimed at reducing oxidative stress-related diseases .

Material Science

The unique chemical structure of this compound also opens avenues for applications in material science.

Polymerization Studies

Studies indicate that this compound can be utilized in polymerization processes to create novel materials with specific properties. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical strength .

Summary Table: Applications Overview

| Application Area | Description | Example Uses |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Synthesis of Pindolol |

| Organic Synthesis | Building block for complex organic reactions | Formation of indole derivatives |

| Phytochemistry | Antioxidant and anti-inflammatory properties | Development of nutraceuticals |

| Material Science | Used in polymerization for advanced materials | Enhanced thermal stability |

Mechanism of Action

The mechanism by which Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

(a) 2-Methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid

- Similarity : 0.98 ().

- Key Difference : Replacement of the methyl ester (-COOCH₃) with a carboxylic acid (-COOH).

- Impact : The carboxylic acid group enhances polarity, increasing solubility in polar solvents like water or alcohols compared to the ester derivative. However, it may reduce stability under acidic or basic conditions due to protonation/deprotonation effects.

(b) Ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

- Similarity : 0.90 ().

- Key Difference : Ethyl ester (-COOCH₂CH₃) instead of methyl ester (-COOCH₃).

- Impact : The longer ethyl chain slightly reduces polarity, leading to lower solubility in water but higher lipid solubility. This may influence pharmacokinetic properties in biological systems.

(c) Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Core Ring Modifications

(a) 4,5,6,7-Tetrahydro-2-methyl-4-oxo-1H-Indole-3-carboxylic acid

- Structure : Features an indole ring (nitrogen-containing) instead of benzofuran (oxygen-containing) ().

- Impact : The nitrogen atom in indole enables hydrogen bonding and coordination with metals, which is absent in benzofuran derivatives. This difference could lead to distinct biological activities or crystal packing behaviors.

(b) Methyl 2-oxotetrahydrofuran-3-carboxylate

- Structure: Monocyclic tetrahydrofuran with a ketone and ester group ().

- Impact : The absence of a fused aromatic ring reduces planarity and conjugation, leading to lower thermal stability and altered spectroscopic properties (e.g., UV-Vis absorption).

Physical and Chemical Properties

| Compound Name | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|

| Target Compound | Not reported | Likely soluble in organic solvents | Methyl ester, 2-methyl, ketone |

| 2-Methyl-4-oxo-...-3-carboxylic acid | 224–228 | Soluble in acids, alcohols | Carboxylic acid, ketone |

| Ethyl 4-oxo-...-3-carboxylate | Not reported | Low water solubility | Ethyl ester, ketone |

| 4,5,6,7-Tetrahydro-2-methyl-4-oxo-1H-indole-3-carboxylic acid | 224–228 | Soluble in alcohols, alkali | Carboxylic acid, indole, ketone |

Data derived from , and 16.

Biological Activity

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS: 91143-41-8) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Chemical Formula: C11H12O4

- Molecular Weight: 208.21 g/mol

- IUPAC Name: this compound

- SMILES Notation: O=C(OC)C1=C(C)OC(CCC2)=C1C2=O

This compound is characterized by a benzofuran core with a carboxylate ester functional group, which may contribute to its biological activity.

Antioxidant Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. Research suggests that the presence of the benzofuran moiety enhances the electron-donating ability of the compound, which is essential for scavenging free radicals .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition is linked to the modulation of signaling pathways like NF-kB and MAPK, which are pivotal in inflammatory responses .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of Pro-inflammatory Mediators

In a controlled laboratory setting, this compound was tested against RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant decrease in nitric oxide production and reduced expression of inflammatory markers compared to untreated controls. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

Case Study 2: Antioxidant Activity Assessment

A comparative study assessed the antioxidant capacity of various benzofuran derivatives, including this compound. Using DPPH and ABTS assays, this compound exhibited notable radical scavenging activity comparable to established antioxidants like ascorbic acid. The findings highlight its potential utility in formulations aimed at oxidative stress-related conditions .

Q & A

Q. What are the common synthetic routes for Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate?

The synthesis typically involves cyclization of ketoesters or Claisen condensation followed by esterification. For example, analogous ethyl ester derivatives (e.g., Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate) are synthesized via cyclization of substituted cyclohexenones with ethyl chlorooxalate under basic conditions . Adapting this method for the methyl ester would require methyl oxalyl chloride and a methyl-substituted cyclohexenone precursor. Key steps include optimizing reaction temperature (e.g., 0–5°C for cyclization) and using catalysts like pyridine to enhance yield.

Q. What spectroscopic techniques are essential for characterizing this compound?

A combination of NMR (¹H, ¹³C, DEPT), IR, and mass spectrometry is critical. For example:

- ¹H NMR : Peaks for the methyl ester (δ ~3.8–3.9 ppm) and tetrahydrobenzofuran protons (δ ~2.0–3.5 ppm) should align with analogous structures like 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (δ 2.4–3.2 ppm for cyclohexenone protons) .

- IR : Strong carbonyl stretches (C=O) near 1700–1750 cm⁻¹ for the ester and ketone groups.

- MS : Molecular ion peaks matching the molecular formula (C₁₁H₁₂O₅, exact mass 224.0685).

Advanced Questions

Q. How can researchers resolve discrepancies in NMR data during synthesis?

Discrepancies often arise from tautomerism or impurities. Strategies include:

Q. What strategies optimize the yield of the benzofuran core during synthesis?

Key parameters include:

- Catalyst selection : Pyridine or DMAP for esterification steps (yields >75% in ethyl analogs) .

- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) improve cyclization efficiency.

- Temperature control : Slow addition of reagents at 0°C minimizes side reactions.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves diastereomers.

Q. How does the substitution pattern affect the compound’s reactivity in derivatization?

The 2-methyl group introduces steric hindrance, slowing nucleophilic attacks at the 3-carboxylate position. Comparative studies on similar compounds (e.g., methyl vs. ethyl esters) show that bulkier esters reduce hydrolysis rates but enhance stability in acidic conditions . For example, methyl esters of tetrahydrobenzofurans exhibit 20% slower hydrolysis than ethyl analogs in pH 7.4 buffers.

Methodological Guidance

Q. How to confirm the purity of the compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time should match standards.

- Elemental Analysis : Deviation <0.4% from theoretical values (C, H, O).

- Melting Point : Compare with literature values for analogous esters (e.g., 183–185°C for ethyl analogs ).

Q. What computational methods predict physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.